Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate
Description
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is a derivative of the 3-ylideneoxindole scaffold, a privileged structure in medicinal chemistry and organic synthesis. This compound features an indolin-2-one core substituted at the 3-position with a 2-acetylhydrazone group and at the 1-position with an ethyl acetate moiety. Such derivatives are synthesized via modifications of Wittig or hydrazone-forming reactions, leveraging the reactivity of isatin (indole-2,3-dione) precursors .
Properties
CAS No. |
624726-26-7 |
|---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 2-[3-(acetyldiazenyl)-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-12(19)8-17-11-7-5-4-6-10(11)13(14(17)20)16-15-9(2)18/h4-7,20H,3,8H2,1-2H3 |
InChI Key |
NTFKZZAQCYGNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis-Based Approach
The Fischer indole synthesis is a cornerstone for constructing the indole core of this compound. While direct literature on its application to Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is limited, analogous methodologies involve:
-
Starting Materials : Cyclohexanone derivatives and phenylhydrazine hydrochloride.
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Reaction Conditions : Methanesulfonic acid catalysis in methanol under reflux (70–80°C) for 6–8 hours.
-
Mechanism : Acid-catalyzed cyclization forms the indole ring, followed by hydrazone formation via condensation with acetylhydrazine.
Key challenges include regioselectivity and byproduct formation, necessitating strict temperature control.
Multi-Step Synthesis via Hydrazone Formation
A more widely documented route involves sequential functionalization of pre-formed indole intermediates:
Step 1: Synthesis of 2-Oxoindolin-3-ylidene Intermediate
Step 2: Acetylhydrazone Conjugation
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Reagents : Acetylhydrazine in ethanol.
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Conditions : Stirring at 25°C for 4 hours, followed by reflux (78°C) for 2 hours.
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Mechanism : Nucleophilic attack of hydrazine on the carbonyl group, forming the hydrazone linkage.
Optimization of Reaction Parameters
Solvent and Catalyst Systems
Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired side reactions with hydrazine derivatives.
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent achieves >95% purity.
-
Recrystallization : Ethanol or propan-2-ol yields crystalline product with 80–85% recovery.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Reactors
Cost-Efficiency Analysis
| Component | Cost Driver | Mitigation Strategy |
|---|---|---|
| Acetylhydrazine | High purity required | In-situ generation from hydrazine hydrate |
| Ethyl chloroacetate | Market volatility | Long-term supplier contracts |
Analytical Validation of Synthesis
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. The indole ring system can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs in the 3-ylideneoxindole and hydrazone families. Below is a detailed analysis:
Hydrazone Derivatives of Indolin-2-one
- Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (C₁₉H₁₆BrN₃O₄): This analog replaces the acetyl group with a 3-bromobenzoyl moiety. However, the acetyl group in the target compound offers better metabolic stability due to reduced steric hindrance . Synthetic Route: Prepared via condensation of ethyl 2-(2-oxoindolin-3-ylidene)acetate with 3-bromobenzoyl hydrazine, contrasting with the acetylation step used for the target compound .
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (C₁₁H₁₃ClN₂O₃): Lacks the indolinone core but shares the hydrazone-ester motif. The chloro and methoxy groups influence solubility and reactivity, making it more suited as a synthetic intermediate than a bioactive agent .
3-Ylideneoxindole Derivatives
- Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (C₁₃H₁₃NO₃): A simpler analog without the hydrazone group. Widely used in organocatalyzed asymmetric reactions, such as Michael additions, due to its planar conjugated system. The target compound’s hydrazone group introduces additional hydrogen-bonding sites, enhancing chiral recognition in catalysis .
Ethyl 2-(6-nitro-3-indolyl)-2-oxoacetate (C₁₇H₉F₂NS):
Phosphorus-Containing Analogs
- Dimethyl 2-(3-(2-ethoxy-2-oxo-1-(2H-tetrazol-5-yl)ethylidene)-2-oxoindolin-1-yl)-3-(triphenylphosphanylidene)succinate (C₃₅H₃₄N₅O₈P): Incorporates a phosphorus ylide, enhancing π-backbonding and coordination with transition metals. This property is absent in the target compound but highlights the versatility of indolinone derivatives in organometallic chemistry .
Bioactivity
- The acetylhydrazone group in the target compound confers superior antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 8.2 µM in MCF-7) compared to non-hydrazone analogs like ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (IC₅₀ = 32 µM) .
- Toxicity : Unlike ethyl acetate solvent (LC₅₀ = 0.2% in zebrafish), the target compound exhibits low acute toxicity (LC₅₀ > 100 µM), attributed to its stabilized hydrazone linkage .

Physicochemical Data
Biological Activity
Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H15N3O4
- Molecular Weight : 273.29 g/mol
- CAS Number : 5175866
The compound features an indole derivative structure, which is often associated with significant biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole core and the introduction of the hydrazono group. The general synthetic route includes:
- Preparation of Indole Core : Starting from suitable precursors.
- Formation of Hydrazone : Reacting with acetylhydrazine.
- Esterification : Using ethyl acetate under acidic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays revealed that this compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activities or receptor functions, influencing various signaling pathways critical for cell survival and proliferation.
Case Studies
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against selected pathogens.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
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Anticancer Study :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Results : A dose-dependent decrease in cell viability was observed in MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values of 25 µM and 30 µM, respectively.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Indole-3-carbinol | Anticancer | Found in cruciferous vegetables; induces apoptosis in cancer cells. |
| Indomethacin | Anti-inflammatory | Nonsteroidal anti-inflammatory drug; used for pain relief. |
| Ethyl 4-chloroacetoacetate | Antimicrobial | Exhibits broad-spectrum antibacterial properties. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate, and how are reaction conditions optimized?
- Methodology : The compound’s synthesis typically involves multi-step reactions starting with indole derivatives. For example, hydrazone formation can be achieved by condensing 2-oxoindoline-3-carbaldehyde with acetyl hydrazine under acidic conditions, followed by esterification using ethyl chloroacetate. Key parameters include:
- Temperature : Reactions often proceed at reflux (70–90°C) to ensure completion .
- Solvent : Polar aprotic solvents (e.g., DMF) or ethanol are used to stabilize intermediates and enhance solubility .
- Catalysts : Triethylamine or pyridine is added to neutralize HCl byproducts during esterification .
- Optimization : Yield improvements (from ~60% to >80%) are achieved by maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- Analytical Workflow :
- ¹H/¹³C NMR : The indole NH proton appears as a singlet at δ 10–12 ppm. The acetylhydrazone group shows a carbonyl signal at δ 165–170 ppm in ¹³C NMR .
- IR : Stretching vibrations at ~3200 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O ester), and 1650 cm⁻¹ (C=N hydrazone) confirm functional groups .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular ion (e.g., m/z 315.3 for C₁₅H₁₅N₃O₄) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Crystallographic Insights : Single-crystal X-ray diffraction reveals:
- Dihedral Angles : The indole and acetylhydrazone moieties form a dihedral angle of 75–90°, influencing π-π stacking in the solid state .
- Hydrogen Bonding : Intramolecular N–H···O=C interactions stabilize the planar structure (bond lengths: 2.6–2.8 Å) .
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly in the formation of the hydrazone linkage?
- Challenge : Competing imine formation or over-acylation can reduce yield.
- Solutions :
- pH Control : Conduct hydrazone condensation at pH 4–5 (acetic acid buffer) to favor nucleophilic attack by hydrazine .
- Stoichiometry : Use a 1.2:1 molar ratio of acetyl hydrazine to aldehyde to minimize unreacted starting material .
Q. How do electronic effects of substituents on the indole ring influence the compound’s reactivity in further derivatization?
- Electronic Analysis : Electron-withdrawing groups (e.g., –NO₂ at C5) reduce nucleophilicity at C3, slowing alkylation. Conversely, electron-donating groups (e.g., –OCH₃) enhance reactivity for SN2 reactions .
- Case Study : Bromination at C2 proceeds with 90% yield using NBS in DMF, while C5-substituted analogs require harsher conditions (e.g., Br₂/FeCl₃) .
Contradictions in Literature
- Reaction Time : reports 4-hour reflux for hydrazone formation, while suggests 6 hours for similar substrates. This discrepancy may arise from differences in substituent electronic effects .
- Crystallization Solvents : Ethanol () vs. DMF/water ( ) yield polymorphs with varying melting points (Δm.p. ~10°C), impacting reproducibility in biological assays .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

